molecular formula C17H14N2O2 B5498184 2-(4-methoxyphenyl)-4-quinolinecarboxamide

2-(4-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B5498184
M. Wt: 278.30 g/mol
InChI Key: ARPLFEYDGVLXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as AG-1478, is a synthetic compound that has been extensively studied due to its potential applications in cancer research. This compound belongs to the class of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and receptors in the body.

Mechanism of Action

2-(4-methoxyphenyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of the EGFR and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of autophosphorylation of the EGFR and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a highly specific inhibitor of the EGFR and does not affect other receptor tyrosine kinases. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not effective in all types of cancer cells, and its efficacy can be affected by the presence of mutations in the EGFR gene. It is also not effective in inhibiting the activity of other growth factor receptors that are involved in cancer development.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of the EGFR that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors. This can help in the development of personalized cancer treatments that are tailored to the individual patient. Finally, there is a need for more studies to understand the molecular mechanisms of this compound and other EGFR inhibitors, which can lead to the development of new cancer treatments.

Synthesis Methods

2-(4-methoxyphenyl)-4-quinolinecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate product, which is then reacted with 2-aminobenzophenone to yield the final product. Other methods, such as the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzonitrile followed by the reaction with 2-aminobenzophenone, have also been reported.

Scientific Research Applications

2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of EGFR activity by this compound has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells.

properties

IUPAC Name

2-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLFEYDGVLXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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